N-methyl-1-quinolin-5-ylmethanamine
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Overview
Description
N-methyl-1-quinolin-5-ylmethanamine is a chemical compound with the molecular formula C11H12N2 and a molecular weight of 172.23 g/mol . This compound is primarily used in scientific research, particularly in the fields of chemistry and biology . It is known for its unique structure, which includes a quinoline ring system, making it a valuable compound for various applications .
Mechanism of Action
Target of Action
N-methyl-1-quinolin-5-ylmethanamine is a compound used for proteomics research . .
Biochemical Pathways
As a compound used in proteomics research, it may interact with various proteins and influence multiple biochemical pathways .
Result of Action
As a compound used in proteomics research, it may have diverse effects depending on the specific proteins it interacts with .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-methyl-1-quinolin-5-ylmethanamine can be achieved through several methods. One common approach involves the reaction of quinoline with formaldehyde and methylamine under acidic conditions . This reaction typically proceeds through the formation of an intermediate imine, which is then reduced to yield the desired product .
Another method involves the use of transition metal-catalyzed reactions, such as palladium-catalyzed cross-coupling reactions, to introduce the methylamine group onto the quinoline ring . These reactions often require specific ligands and reaction conditions to achieve high yields and selectivity .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. These methods often utilize optimized reaction conditions, such as controlled temperature and pressure, to ensure consistent product quality and yield . Additionally, the use of green chemistry principles, such as solvent-free reactions and recyclable catalysts, is becoming increasingly important in industrial production .
Chemical Reactions Analysis
Types of Reactions
N-methyl-1-quinolin-5-ylmethanamine undergoes various chemical reactions, including oxidation, reduction, and substitution reactions .
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide; acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride; typically carried out in anhydrous solvents.
Substitution: Nucleophiles such as halides, amines; often requires a catalyst or specific reaction conditions.
Major Products
The major products formed from these reactions include various quinoline derivatives with different functional groups, which can be further utilized in scientific research and industrial applications .
Scientific Research Applications
N-methyl-1-quinolin-5-ylmethanamine has a wide range of applications in scientific research:
Comparison with Similar Compounds
Properties
IUPAC Name |
N-methyl-1-quinolin-5-ylmethanamine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N2/c1-12-8-9-4-2-6-11-10(9)5-3-7-13-11/h2-7,12H,8H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OQWMVUARPULOKS-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNCC1=C2C=CC=NC2=CC=C1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12N2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30405842 |
Source
|
Record name | N-methyl-1-quinolin-5-ylmethanamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30405842 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
172.23 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
120139-90-4 |
Source
|
Record name | N-methyl-1-quinolin-5-ylmethanamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30405842 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.